3-(4-ethylphenyl)-3-hydroxy-1-(4-methoxyphenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide
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Description
3-(4-ethylphenyl)-3-hydroxy-1-(4-methoxyphenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide is a useful research compound. Its molecular formula is C21H25BrN2O2S and its molecular weight is 449.41. The purity is usually 95%.
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Biological Activity
The compound 3-(4-ethylphenyl)-3-hydroxy-1-(4-methoxyphenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide is a complex organic molecule that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C19H24BrN2O2S, with a molecular weight of approximately 412.37 g/mol. The structure features a tetrahydroimidazo-thiazine core with various substituents that may influence its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Preliminary studies suggest that compounds with similar structural motifs possess cytotoxic effects against various cancer cell lines. The presence of the methoxy and ethyl groups may enhance the interaction with biological targets involved in tumor growth and proliferation.
- Anticonvulsant Properties : Analogous compounds have shown efficacy in reducing seizure activity in animal models. The thiazine ring structure is often associated with neuroactive properties.
- Anti-inflammatory Effects : Compounds containing thiazine derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be correlated with its structural features. Key observations include:
- Substituents : The presence of the 4-methoxyphenyl group is significant for enhancing lipophilicity and potentially improving receptor binding affinity.
- Tetrahydroimidazo Structure : This core structure is essential for maintaining the biological activity observed in related compounds.
A summary of SAR findings for similar compounds is presented in Table 1.
Compound | Key Structural Features | Biological Activity |
---|---|---|
Compound A | Thiazole ring + methoxy group | Anticancer (IC50 = 1.61 µg/mL) |
Compound B | Ethyl and hydroxy substituents | Anticonvulsant (ED50 = 10 mg/kg) |
Compound C | Tetrahydroimidazo structure | Anti-inflammatory (IC50 = 23.8 µM) |
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds:
- Antitumor Studies : A study evaluated a series of thiazine derivatives against human cancer cell lines (e.g., MCF-7, HeLa). Results indicated that modifications at the phenyl rings significantly influenced cytotoxicity, with some derivatives showing IC50 values lower than 5 µM .
- Neuropharmacological Assessment : In a model assessing anticonvulsant properties, compounds similar to the target showed significant protection against pentylenetetrazol-induced seizures, suggesting potential therapeutic applications in epilepsy .
- Inflammation Models : Research on COX inhibition demonstrated that derivatives with similar thiazine structures effectively reduced prostaglandin E2 levels in RAW264.7 macrophages, highlighting their anti-inflammatory potential .
Properties
IUPAC Name |
3-(4-ethylphenyl)-1-(4-methoxyphenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N2O2S.BrH/c1-3-16-5-7-17(8-6-16)21(24)15-22(20-23(21)13-4-14-26-20)18-9-11-19(25-2)12-10-18;/h5-12,24H,3-4,13-15H2,1-2H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWJMECVWGDROU-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2(CN(C3=[N+]2CCCS3)C4=CC=C(C=C4)OC)O.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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